(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone
Description
The compound "(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone" is a heterocyclic molecule featuring a piperidine core linked to a 1,3,4-oxadiazole ring substituted with a cyclopropyl group and a 4-methylthiophene-2-yl methanone moiety. Its structure combines key pharmacophoric elements:
- 1,3,4-Oxadiazole: A five-membered heterocycle known for electron-withdrawing properties and metabolic stability .
- Cyclopropyl: A strained three-membered hydrocarbon ring that enhances lipophilicity and modulates steric effects.
- 4-Methylthiophene: A sulfur-containing aromatic system influencing π-π stacking and bioavailability.
This compound is likely explored for therapeutic or agrochemical applications, given the prevalence of similar scaffolds in drug discovery and pesticidal research .
Properties
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(4-methylthiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-10-8-13(22-9-10)16(20)19-6-4-12(5-7-19)15-18-17-14(21-15)11-2-3-11/h8-9,11-12H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLNXVOWQPCFIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many 1,3,4-oxadiazole derivatives exhibit a broad range of biological activities. For instance, some oxadiazole derivatives have been shown to be functionally selective M1 partial agonists with antagonist properties in M2 and M3 muscarinic receptor assays.
Mode of Action
1,3,4-oxadiazole derivatives are known to interact with various enzymes and proteins that contribute to cell proliferation. They can inhibit growth factors, enzymes, and kinases, contributing to their antiproliferative effects.
Biochemical Pathways
It is known that 1,3,4-oxadiazole derivatives can target various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase. These enzymes play crucial roles in DNA synthesis, histone acetylation, DNA topology, telomere length, and nucleotide metabolism, respectively.
Biological Activity
The compound (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone is notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, including anticancer effects, antimicrobial activity, and mechanisms of action based on diverse research findings.
- Molecular Formula : CHNO
- Molecular Weight : 193.25 g/mol
- CAS Number : 1082828-62-3
Biological Activity Overview
-
Anticancer Activity :
- Recent studies have highlighted the anticancer potential of oxadiazole derivatives. Compounds similar to (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone have shown significant cytotoxic effects against various cancer cell lines.
- For instance, a study reported IC values of 0.67 µM against PC-3 prostate cancer cells and 0.80 µM against HCT-116 colon cancer cells, indicating strong growth inhibition .
- Antimicrobial Activity :
- Mechanisms of Action :
Table 1: Summary of Biological Activities
Detailed Findings
A study conducted by Arafa et al. evaluated several oxadiazole derivatives for their anticancer properties using the MTT assay. Among these compounds, some exhibited IC values significantly lower than standard chemotherapeutics, indicating their potential as effective anticancer agents . Furthermore, the ability to induce apoptosis was confirmed through flow cytometry analysis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Piperidine vs. Piperazine
The target compound employs a piperidine core, whereas analogs like thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) utilize a piperazine ring . Key differences:
| Property | Piperidine (Target) | Piperazine (Compound 21) |
|---|---|---|
| Basicity (pKa) | ~11 (weaker base) | ~9.8 (stronger base) |
| Hydrogen Bonding | Limited | Enhanced (two NH groups) |
| Conformational Freedom | Moderate | High (due to NH groups) |
Piperazine derivatives often exhibit improved solubility but may suffer from faster metabolic oxidation compared to piperidine-based structures .
1,3,4-Oxadiazole vs. Benzo[d]oxazole
The target’s 1,3,4-oxadiazole contrasts with 2-(4-(5-chlorobenzo[d]oxazol-2-yl)-1-methylpiperidin-4-ylamino)phenol (Compound 14) .
| Property | 1,3,4-Oxadiazole (Target) | Benzo[d]oxazole (Compound 14) |
|---|---|---|
| Electron Effects | Electron-withdrawing | Moderately electron-deficient |
| Metabolic Stability | High (resists hydrolysis) | Moderate |
| Synthetic Accessibility | Requires cyclization | Easier via condensation |
The oxadiazole’s stability makes the target compound more suitable for prolonged bioactivity .
Substituent Effects
Cyclopropyl vs. Trifluoromethyl
The target’s cyclopropyl group on the oxadiazole differs from trifluoromethyl substituents in analogs like MK37 .
| Property | Cyclopropyl (Target) | Trifluoromethyl (MK37) |
|---|---|---|
| Lipophilicity (LogP) | +0.5–1.0 | +1.2–1.5 |
| Steric Bulk | Moderate | Low |
| Electronic Effects | Mild electron-donating | Strong electron-withdrawing |
Thiophene Ring Modifications
The 4-methylthiophen-2-yl group in the target contrasts with unsubstituted thiophene rings in analogs like MK47 . Methyl substitution enhances:
- Lipophilicity : Increased LogP by ~0.3–0.3.
- Metabolic Resistance : Reduced oxidation at the thiophene ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
